N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-4-carboxamide
Description
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a thiadiazole ring and a fluorophenyl-substituted oxolane moiety
Properties
IUPAC Name |
N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-11-3-1-9(2-4-11)13-10(5-6-20-13)7-16-14(19)12-8-21-18-17-12/h1-4,8,10,13H,5-7H2,(H,16,19)/t10-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWODYMJKCBEBA-GWCFXTLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CNC(=O)C2=CSN=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CNC(=O)C2=CSN=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzaldehyde, oxirane, and thiadiazole derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-4-carboxamide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a thiadiazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of thiadiazoline derivatives.
Substitution: Introduction of various substituents on the fluorophenyl ring, such as nitro or bromo groups.
Scientific Research Applications
Chemistry
In chemistry, N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Researchers are exploring its efficacy in treating various diseases, including bacterial infections and inflammatory conditions.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to chemical degradation. Its applications extend to the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the thiadiazole ring contributes to its overall stability and reactivity. The compound’s effects are mediated through pathways involving oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-[[(2R,3S)-2-(4-chlorophenyl)oxolan-3-yl]methyl]thiadiazole-4-carboxamide
- N-[[(2R,3S)-2-(4-bromophenyl)oxolan-3-yl]methyl]thiadiazole-4-carboxamide
- N-[[(2R,3S)-2-(4-methylphenyl)oxolan-3-yl]methyl]thiadiazole-4-carboxamide
Uniqueness
Compared to its analogs, N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]thiadiazole-4-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
